CID 162302112, also known as 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol, is a spirocyclic compound notable for its unique structural features, including a spiro junction, an oxazolidine ring, and a methylsulfonyl group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
The compound is synthesized through various chemical reactions and methodologies, which are optimized for specific applications. The primary sources of information regarding this compound include scientific literature, chemical databases, and research articles focusing on its synthesis and properties.
9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is classified as a spirocyclic compound. Its classification is based on the presence of a spiro junction, which connects two rings at a single atom, and the incorporation of both sulfur and nitrogen functionalities within its structure.
The synthesis of 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves several key steps:
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors can be employed for better control over reaction conditions, along with purification methods like crystallization or chromatography to isolate the final product.
The molecular structure of 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | C10H19NO4S |
Molecular Weight | 249.33 g/mol |
IUPAC Name | 9-methylsulfonyl-1-oxa-9-azaspiro[5.5]undecan-4-ol |
InChI | InChI=1S/C10H19NO4S/c1-16(13,14)11-5-3... |
InChI Key | BBADPHNUXPAPTC-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)N1CCC2(CC1)CC(CCO2)O |
These details highlight the unique features of the compound's molecular architecture, which contribute to its chemical reactivity and biological activity.
9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The major products from these reactions include sulfoxides, sulfones from oxidation; alcohols from reduction; and various substituted amines or thiols from substitution reactions.
The mechanism of action for 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with biological targets at the molecular level. It may exert effects through inhibition of specific enzymes or pathways relevant to pharmacological activities, although detailed studies are required to elucidate these mechanisms fully.
The physical properties of 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol include:
Chemical properties include:
These properties are significant in determining how the compound behaves under various conditions and its suitability for specific applications.
9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol has potential applications in various fields:
These applications underscore the importance of this compound in advancing scientific knowledge and developing new therapeutic agents.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1